molecular formula C17H17NO2 B12703594 5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane CAS No. 84509-32-0

5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane

Cat. No.: B12703594
CAS No.: 84509-32-0
M. Wt: 267.32 g/mol
InChI Key: DGOZPLJIASSIKR-UHFFFAOYSA-N
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Description

5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by the presence of two benzene rings linked together by a carbon-carbon bond. The compound is notable for its unique bicyclic structure, which includes both oxygen and nitrogen atoms, making it a versatile molecule in various chemical reactions and applications .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

Scientific Research Applications

5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit macrophage metalloelastase, an enzyme involved in tissue remodeling and inflammation . The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar compounds to 5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane include other biphenyl derivatives and bicyclic compounds. Some examples are:

The uniqueness of 5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane lies in its combination of a biphenyl moiety with a bicyclic structure containing both oxygen and nitrogen atoms, which imparts distinct chemical and biological properties.

Properties

CAS No.

84509-32-0

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

5-(4-phenylphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C17H17NO2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-12-18-10-16(20-17)11-19-17/h1-9,16,18H,10-12H2

InChI Key

DGOZPLJIASSIKR-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(O2)(CN1)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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